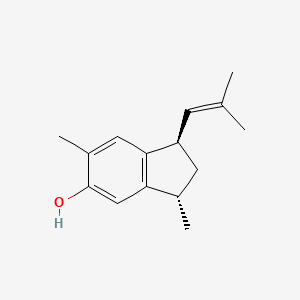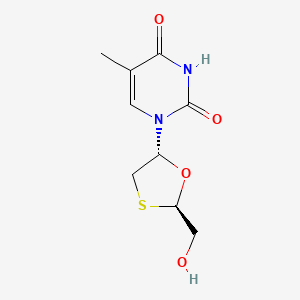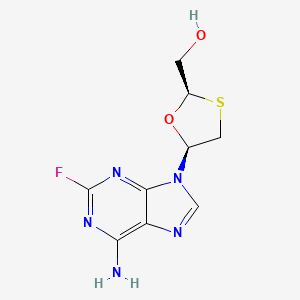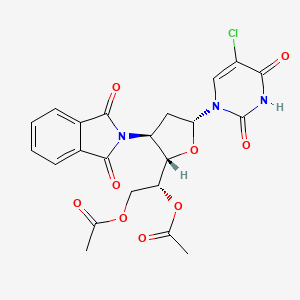
2-(3,4-Dimethoxyphenyl)-3-hydroxy-2,3,7-trimethoxy-2,3-dihydro-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethoxyphenyl)-3-hydroxy-2,3,7-trimethoxy-2,3-dihydro-4H-chromen-4-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chromen-4-one core with multiple methoxy and hydroxy substituents, contributing to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-3-hydroxy-2,3,7-trimethoxy-2,3-dihydro-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
2-(3,4-Dimethoxyphenyl)-3-hydroxy-2,3,7-trimethoxy-2,3-dihydro-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce dihydro derivatives.
科学的研究の応用
2-(3,4-Dimethoxyphenyl)-3-hydroxy-2,3,7-trimethoxy-2,3-dihydro-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism by which 2-(3,4-Dimethoxyphenyl)-3-hydroxy-2,3,7-trimethoxy-2,3-dihydro-4H-chromen-4-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological activities .
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
6,7-Dimethoxy-3,4-dihydroisoquinoline: A compound with a similar methoxy substitution pattern.
Uniqueness
2-(3,4-Dimethoxyphenyl)-3-hydroxy-2,3,7-trimethoxy-2,3-dihydro-4H-chromen-4-one is unique due to its chromen-4-one core and multiple methoxy and hydroxy substituents, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
70479-42-4 |
|---|---|
分子式 |
C20H22O8 |
分子量 |
390.4 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)-3-hydroxy-2,3,7-trimethoxychromen-4-one |
InChI |
InChI=1S/C20H22O8/c1-23-13-7-8-14-16(11-13)28-20(27-5,19(22,26-4)18(14)21)12-6-9-15(24-2)17(10-12)25-3/h6-11,22H,1-5H3 |
InChIキー |
PLONMEOULHBJFT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(=O)C(C(O2)(C3=CC(=C(C=C3)OC)OC)OC)(O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


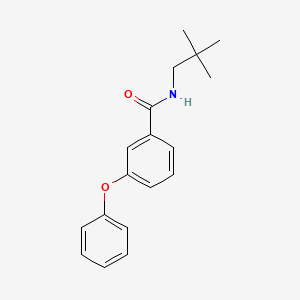
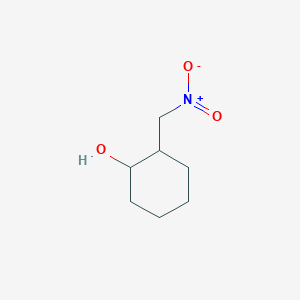
![5-methyl-6-oxa-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),8-dien-2-one](/img/structure/B12793694.png)

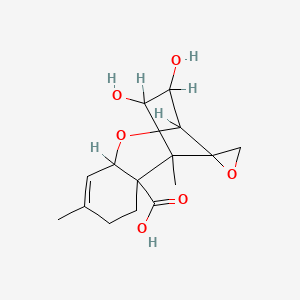
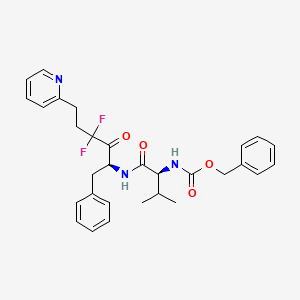
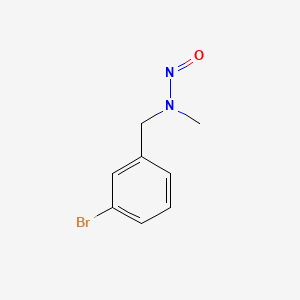
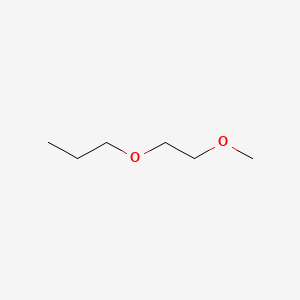
![1-(4-Bromophenyl)violuric acid [WHO-DD]](/img/structure/B12793731.png)
